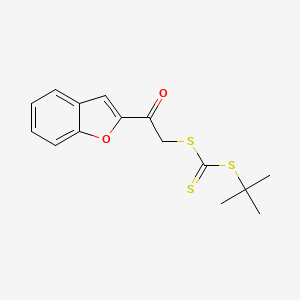
Dispiro(3.1.3.1)decane-5,10-dione
Descripción general
Descripción
Dispiro(3.1.3.1)decane-5,10-dione is a bicyclic compound with a unique spirocyclic structure. It has gained significant attention in recent years due to its potential biological and industrial applications. The molecular formula of this compound is C10H12O2, and it has a molecular weight of 164.2011 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dispiro(3.1.3.1)decane-5,10-dione can be synthesized through selective fluorination. One method involves the use of diethylaminosulfurtrifluoride (DAST) to selectively fluorinate the compound at room temperature, resulting in products such as 10,10-difluorodispiro(3.1.3.1)decan-5-one and 5,5,10,10-tetrafluorodispiro(3.1.3.1)decane .
Industrial Production Methods
While specific industrial production methods for Dispiro(313
Análisis De Reacciones Químicas
Types of Reactions
Dispiro(3.1.3.1)decane-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can yield products such as 5,5-difluorodispiro(3.1.3.1)decane.
Substitution: The compound can undergo substitution reactions, particularly fluorination, to produce derivatives like 10,10-difluorodispiro(3.1.3.1)decan-5-one.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include diethylaminosulfurtrifluoride (DAST) for fluorination reactions . Reaction conditions typically involve room temperature and specific solvents to facilitate the desired transformations.
Major Products Formed
Major products formed from the reactions of this compound include fluorinated derivatives such as 10,10-difluorodispiro(3.1.3.1)decan-5-one and 5,5,10,10-tetrafluorodispiro(3.1.3.1)decane .
Aplicaciones Científicas De Investigación
Dispiro(3.1.3.1)decane-5,10-dione has a wide range of scientific research applications, including:
Chemistry: The compound’s unique spirocyclic structure makes it a valuable subject for studying spirocyclic chemistry and developing new synthetic methodologies.
Biology: Potential biological applications include the study of its interactions with biological molecules and its effects on biological systems.
Medicine: Research into the compound’s potential medicinal properties, such as its use as a precursor for drug development, is ongoing.
Industry: Industrial applications may include its use as an intermediate in the synthesis of more complex molecules and materials.
Mecanismo De Acción
The mechanism by which Dispiro(3.1.3.1)decane-5,10-dione exerts its effects involves its unique spirocyclic structure, which can interact with various molecular targets and pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use in chemical reactions or biological systems .
Comparación Con Compuestos Similares
Dispiro(3.1.3.1)decane-5,10-dione can be compared with other spirocyclic compounds, such as:
Spiro[4.5]decane-1,8-dione: Another spirocyclic compound with a different ring structure.
Spiro[3.3]heptane-2,6-dione: A smaller spirocyclic compound with distinct chemical properties.
The uniqueness of Dispiro(313
Propiedades
IUPAC Name |
dispiro[3.1.36.14]decane-5,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-7-9(3-1-4-9)8(12)10(7)5-2-6-10/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHGYGWDEXAIAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(=O)C3(C2=O)CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197641 | |
| Record name | Dispiro(3.1.3.1)decane-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4893-00-9 | |
| Record name | Dispiro(3.1.3.1)decane-5,10-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004893009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dispiro(3.1.3.1)decane-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


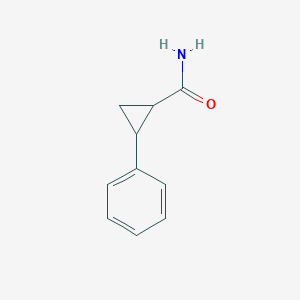
![1,2,3-trimethoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B1655959.png)
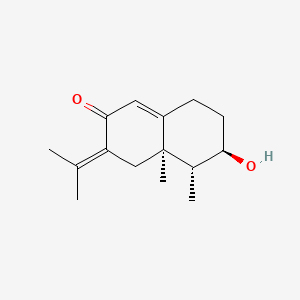
![(2-{[Amino(imino)methyl]sulfanyl}ethyl)(2,4-dichlorophenoxy)dioxo-lambda~6~-sulfane](/img/structure/B1655962.png)
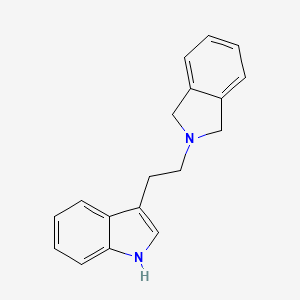
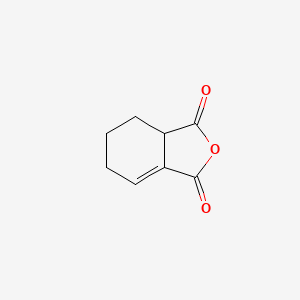
![N-[1-(cyclohexylamino)-1-oxopropan-2-yl]adamantane-1-carboxamide](/img/structure/B1655968.png)
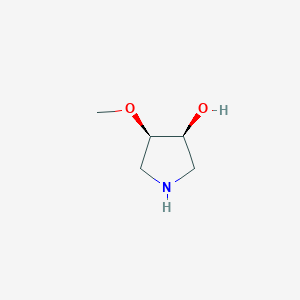


![N-(Bicyclo[2.2.1]heptan-2-yl)-3-nitrobenzamide](/img/structure/B1655973.png)
![N-(Bicyclo[2.2.1]heptan-2-yl)-4-nitrobenzamide](/img/structure/B1655974.png)
![3-[[2-(2-Chlorophenyl)quinazolin-3-ium-4-yl]amino]phenol;chloride](/img/structure/B1655978.png)
